molecular formula C8H6ClF3O B1274369 (3-Chloro-5-(trifluoromethyl)phenyl)methanol CAS No. 886496-87-3

(3-Chloro-5-(trifluoromethyl)phenyl)methanol

Cat. No. B1274369
M. Wt: 210.58 g/mol
InChI Key: RHHJWEABQQBUAC-UHFFFAOYSA-N
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Patent
US08853215B2

Procedure details

To a stirred suspension of (3-chloro-5-(trifluoromethyl)phenyl)methanol (Reference Example 30, 1.98 g, 9.40 mmol) and celite 545 (6.00 g) in methylene chloride (60.0 mL) was added pyridinium chlorochromate (6.10 g, 28.30 mmol) at room temperature. After 1 h, the reaction mixture was diluted with diethyl ether (200 mL), and filtered through silica gel and the filter cake was washed with 1:1 solution of diethyl ether/hexanes. The filtrate was concentrated under reduced pressure and the residue was purified by flash column chromatography (silica gel, hexanes/ethyl acetate 49:1) to provide 3-chloro-5-(trifluoromethyl)benzaldehyde (1.15 g, 56% (overall for 3 steps)) as a pale yellow oil.
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH2:12][OH:13])[CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.O=[Si]=O.[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1>C(Cl)Cl.C(OCC)C>[Cl:1][C:2]1[CH:3]=[C:4]([CH:5]=[C:6]([C:8]([F:9])([F:10])[F:11])[CH:7]=1)[CH:12]=[O:13] |f:2.3|

Inputs

Step One
Name
Quantity
1.98 g
Type
reactant
Smiles
ClC=1C=C(C=C(C1)C(F)(F)F)CO
Name
Quantity
6 g
Type
reactant
Smiles
O=[Si]=O
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
6.1 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through silica gel
WASH
Type
WASH
Details
the filter cake was washed with 1:1 solution of diethyl ether/hexanes
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash column chromatography (silica gel, hexanes/ethyl acetate 49:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C(C=O)C=C(C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.15 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 58.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.